molecular formula C3H8S3 B1207228 2,3,5-Trithiahexane CAS No. 42474-44-2

2,3,5-Trithiahexane

Cat. No.: B1207228
CAS No.: 42474-44-2
M. Wt: 140.3 g/mol
InChI Key: MYIOBINSHMEDEY-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Sciences

Organosulfur compounds, a diverse class of molecules containing carbon-sulfur bonds, hold a significant and expanding role in modern chemical sciences. mdpi.combritannica.com Their applications are wide-ranging, impacting fields from pharmaceuticals and materials science to agriculture and food chemistry. mdpi.comnih.gov The unique properties imparted by the sulfur atom, including its ability to exist in various oxidation states and form stable bonds with a variety of elements, make organosulfur compounds versatile building blocks in organic synthesis. mdpi.comchemeurope.com The study of these compounds is crucial for the development of new drugs, advanced materials, and a deeper understanding of biological processes. tandfonline.comnih.gov About a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds, highlighting their importance in medicinal chemistry. tandfonline.com

Evolution of Organosulfur Compound Research

The scientific inquiry into organosulfur compounds dates back to the 19th century, with early discoveries laying the groundwork for this complex field. tandfonline.com Research has since evolved from the isolation and characterization of naturally occurring organosulfur molecules to the development of sophisticated synthetic methodologies. taylorandfrancis.com Modern research trends focus on creating novel organosulfur reagents and catalysts, as well as exploring their application in areas like sustainable chemistry, such as the utilization of carbon dioxide in the synthesis of carboxylic acid derivatives. nih.govresearchgate.net The development of advanced analytical techniques has further propelled the field, allowing for a more detailed understanding of the structure, bonding, and reactivity of these compounds. acs.orgresearchgate.net

Significance of Thioether Motifs in Advanced Chemical Systems

The thioether functional group (R-S-R'), a key motif in many organosulfur compounds, is of particular importance in advanced chemical systems. chemeurope.com Thioethers are integral to the structure of the essential amino acid methionine and the cofactor biotin, underscoring their fundamental role in biology. chemeurope.com In medicinal chemistry, the thioether linkage is a common feature in a variety of drug molecules. tandfonline.comresearchgate.net Unlike their oxygen-containing counterparts (ethers), thioethers are readily oxidized to sulfoxides and sulfones, providing a pathway to a wider range of functional groups and molecular architectures. chemeurope.com This reactivity, coupled with the ability of the sulfur atom to stabilize adjacent carbanions, makes thioethers valuable intermediates in organic synthesis. masterorganicchemistry.com

Rationale for Focused Academic Inquiry into 2,3,5-Trithiahexane

This compound, also known as methyl (methylthio)methyl disulfide, is an organosulfur compound that warrants focused academic inquiry due to its presence in nature and its intriguing chemical structure. nih.govflavscents.com This compound has been identified as a volatile component in various foods, including broccoli, cabbage, and cauliflower, contributing to their characteristic aromas. flavscents.com Its structure, featuring both a disulfide (-S-S-) and a thioether (-S-) linkage, presents an interesting case for studying the interplay of these two important sulfur-containing functional groups.

A detailed investigation into this compound can provide valuable insights into its chemical reactivity, potential biological activity, and its role as a flavor compound. For instance, research has shown that it can react with propanethiolate to form various trithiocarbonates, indicating its potential as a precursor in the synthesis of other novel organosulfur compounds. researchgate.nettandfonline.com Understanding the fundamental chemistry of this compound can contribute to the broader knowledge of organosulfur chemistry and may lead to new applications in fields such as food science and synthetic chemistry.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C3H8S3 cas.org
Molecular Weight 140.3 g/mol nih.govscent.vn
Appearance Clear, almost colorless to pale yellow liquid nih.govthegoodscentscompany.comperflavory.com
Odor Powerful, penetrating, reminiscent of onion and sulfurous nih.govflavscents.comscent.vn
Boiling Point 56.00 to 58.00 °C @ 8.00 mm Hg nih.gov
Density 1.157-1.163 g/cm³ nih.gov
Refractive Index 1.436-1.444 nih.gov
Solubility Insoluble in water and heptane; soluble in triacetin (B1683017) nih.gov
Flash Point 145.00 °F (62.78 °C) thegoodscentscompany.com

Synonyms for this compound

Synonym
Methyl (methylthio)methyl disulfide nih.gov
(Methyldisulfanyl)(methylsulfanyl)methane nih.gov
Disulfide, methyl (methylthio)methyl nih.gov
2,4,5-Trithiahexane cas.org
Methane, (methyldithio)(methylthio)- cas.org
FEMA NO. 4021 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(methyldisulfanyl)-methylsulfanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S3/c1-4-3-6-5-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIOBINSHMEDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195261
Record name 2,3,5-Trithiahexane
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Molecular Weight

140.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear almost colourless liquid; powerful, penetrating aroma, reminiscent of onion
Record name 2,3,5-Trithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

56.00 to 58.00 °C. @ 8.00 mm Hg
Record name Methyl (methylthio)methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and heptane; soluble in triacetin, soluble (in ethanol)
Record name 2,3,5-Trithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.157-1.163
Record name 2,3,5-Trithiahexane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

42474-44-2
Record name 2,3,5-Trithiahexane
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Record name 2,3,5-Trithiahexane
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Record name 2,3,5-Trithiahexane
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Record name 2,3,5-TRITHIAHEXANE
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Record name 2,3,5-TRITHIAHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSU2L4337E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl (methylthio)methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for 2,3,5 Trithiahexane and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2,3,5-trithiahexane typically involves identifying the carbon-sulfur (C-S) bonds as key disconnections. The molecule, CH₃-S-CH₂-S-CH₂-CH₂-S-CH₃, can be conceptually broken down into simpler sulfur-containing precursors and carbon fragments. For instance, disconnections at the S-CH₃ bonds could lead back to a dithioalkane intermediate and a methylating agent, or disconnections at the internal C-S bonds could suggest coupling reactions between thiolates and alkyl halides or epoxides. The presence of three sulfur atoms means that multiple C-S bond formations are required, necessitating strategies that can selectively build these linkages without unwanted side reactions like disulfide formation or over-alkylation. The unique arrangement of sulfur atoms influences the molecule's reactivity, guiding the choice of disconnections and synthetic pathways smolecule.com.

Novel Reaction Pathways for Carbon-Sulfur Bond Formation

Modern synthetic chemistry offers several powerful strategies for constructing C-S bonds, which are directly applicable to the synthesis of this compound and its derivatives.

A foundational method for forming C-S bonds involves the nucleophilic substitution reaction between thiols (or their deprotonated thiolate forms) and alkyl electrophiles, such as alkyl halides or tosylates taylorandfrancis.comresearchgate.netthieme-connect.com. This approach can be utilized to build the linear polythioether chain of this compound. For example, reacting a precursor like 1,2-ethanedithiol (B43112) with methyl iodide in the presence of a base could, in principle, lead to the desired structure, though controlling the degree of alkylation and preventing side reactions would be critical. Simpler sulfur sources, like sodium thiosulfate, can also be transformed into thioethers through reactions with alkyl halides ontosight.aiorganic-chemistry.org. Furthermore, the reaction of methyl disulfide with methyl mercaptan under controlled conditions has been reported as a synthetic route to this compound .

Radical chemistry provides versatile pathways for C-S bond formation, often under mild conditions and avoiding the use of highly odorous thiols. Visible-light photoredox catalysis has emerged as a powerful tool, enabling the generation of thiyl radicals from thiols or disulfides, which can then react with alkenes (thiol-ene reactions) or other radical precursors organic-chemistry.orgrsc.orgrsc.orgresearchgate.net. Organocatalytic approaches, utilizing photochemically generated radicals and sulfur sources like tetramethylthiourea, have also been developed for the synthesis of aryl alkyl thioethers from alcohols and aryl chlorides acs.orgnih.govacs.org. These methods offer a metal-free alternative and can be highly efficient.

Transition metal catalysis, particularly using palladium, nickel, and copper, is a cornerstone for efficient C-S bond formation, especially for aryl thioethers taylorandfrancis.comthieme-connect.comthieme-connect.deresearchgate.netacsgcipr.orgnih.gov. These cross-coupling reactions typically involve the reaction of aryl halides or sulfonates with thiols or thiolates. The well-established Migita coupling, employing palladium catalysts, is a prime example thieme-connect.comthieme-connect.de. More recent developments include nickel-catalyzed C-S cross-couplings, which often utilize less reactive aryl chlorides and offer cost-effectiveness thieme-connect.comresearchgate.net. Furthermore, strategies involving C-H activation, decarboxylative coupling, and the use of less toxic base metals are being explored to develop greener and more sustainable catalytic methods for thioether synthesis researchgate.netacsgcipr.org.

Organocatalysis offers metal-free and often mild routes to C-S bonds. Photochemical organocatalytic protocols, as mentioned above, utilize catalysts like indole (B1671886) thiolates to initiate radical pathways for thioether formation acs.orgnih.govacs.org. Other organocatalytic strategies include the use of strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze rapid thiol-yne polymerizations, forming polythioethers researchgate.net. Additionally, chiral organocatalysts have been employed for enantioselective syntheses involving thioether linkages, demonstrating control over stereochemistry rsc.org.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial when synthesizing polythioethers like this compound, given the presence of multiple reactive sulfur centers. Strategies often involve:

Controlled Alkylation: Carefully selecting the alkylating agent and reaction conditions (e.g., stoichiometry, base strength) can control the extent and position of alkylation.

Ligand Design in Metal Catalysis: The choice of ligands for transition metal catalysts significantly influences the reactivity and selectivity of C-S bond formation, allowing for targeted coupling acsgcipr.org.

Protecting Groups: Although not explicitly detailed for this compound itself, in more complex derivatives, selective protection and deprotection of thiol groups can be employed to direct reactions.

Reaction Conditions: Fine-tuning temperature, solvent, and catalyst loading can steer reactions towards desired products, minimizing side reactions like disulfide formation or undesired rearrangements. For instance, the reaction of this compound with propanethiolate leads to unexpected trithiocarbonates, indicating complex reactivity that requires careful control for specific outcomes tandfonline.comresearchgate.net.

"Click" Chemistry Approaches: Reactions like thiol-epoxy and thiol-ene polymerizations are highly efficient and regioselective, forming β-hydroxy thioether linkages under mild, often base-catalyzed conditions tandfonline.comntu.edu.sgnih.govresearchgate.nettandfonline.com.

Summary of Synthetic Methodologies

MethodologyKey Reagents/CatalystsSulfur SourceTypical Substrates/ProductsNotes
Thiol Alkylation Alkyl halides, tosylates, thiols, basesThiols/ThiolatesAlkyl halides + thiols → ThioethersClassic method, requires careful control to avoid over-alkylation.
Radical-Mediated Synthesis Visible light, photocatalysts (e.g., acridinium), radical initiatorsThiols, disulfides, tetramethylthioureaAlkenes + thiols → Thioethers; Aryl chlorides + alcohols → ThioethersMild conditions, avoids free thiols, useful for complex molecules.
Transition Metal-Catalyzed Coupling Pd, Ni, Cu catalysts; ligands; basesThiols/Thiolates, aryl halides/triflatesAryl halides + thiols → Aryl thioethersHighly versatile, covers Migita coupling, C-H activation; focus on sustainable base metal catalysis.
Organocatalysis Organocatalysts (e.g., TBD, indole thiolates), lightThioureas, thiols, disulfidesVarious, including polythioethers, chiral thioethersMetal-free, often mild conditions, useful for specific functionalizations and polymerizations.
Thiol-Epoxy / Thiol-Ene Reactions Bases (organic/inorganic)ThiolsEpoxides + thiols → β-hydroxy thioethers; Dienes + thiols → PolythioethersHigh efficiency, regioselectivity, "click" chemistry, useful for polymer synthesis.
Sulfonyl Chloride Reactions Organophosphorus catalysts, hydrosilanesSulfonyl chloridesSulfonyl chlorides + alcohols/acids → Thioethers/ThioestersThiol-free approach, good functional group tolerance.
Xanthate-Based Synthesis Heat, specific solvents (e.g., DMF)Xanthates (e.g., EtOCS₂K)Alkyl/Aryl halides + xanthates → ThioethersThiol-free, avoids malodorous reagents.
Specific to this compound Methyl mercaptan, methyl iodide, sodium thiosulfate; Methyl disulfide, methyl mercaptanMethyl mercaptan, methyl disulfideThis compoundDirect synthesis routes, often involving simple precursors.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be approached with an emphasis on green chemistry principles, aiming to reduce environmental impact and improve efficiency. While specific literature detailing the application of green chemistry solely to this compound is limited, general principles applicable to thioether and disulfide synthesis can be extrapolated. These principles include minimizing waste, using safer solvents, employing catalytic methods, and maximizing atom economy.

One area of focus for greener synthesis involves the use of catalytic processes. For instance, the development of catalytic systems that can efficiently form carbon-sulfur bonds under mild conditions would be beneficial. This could involve heterogeneous catalysts that are easily separable and reusable, thereby reducing waste associated with catalyst removal and disposal. The use of less hazardous solvents, such as water or bio-based solvents, instead of volatile organic compounds (VOCs), is another key aspect. Research into solvent-free reactions or reactions in supercritical fluids also aligns with green chemistry goals.

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is crucial. Synthetic routes that minimize the formation of by-products and maximize the incorporation of starting materials into the desired this compound structure are preferred. For example, direct coupling reactions that avoid protecting groups or stoichiometric reagents that generate significant waste are desirable.

Table 1: Potential Green Chemistry Approaches for Thioether Synthesis (Applicable to this compound Derivatives)

PrincipleApplication to this compound SynthesisPotential Benefits
Catalysis Use of heterogeneous or organocatalysts for C-S bond formation, avoiding harsh reagents.Reduced waste, reusability of catalyst, milder reaction conditions.
Solvent Choice Employing water, ethanol, or supercritical CO2 as reaction media instead of traditional organic solvents.Reduced VOC emissions, lower toxicity, easier product isolation.
Atom Economy Designing synthetic pathways that incorporate most of the reactant atoms into the final product.Minimized by-product formation, efficient use of raw materials.
Energy Efficiency Conducting reactions at lower temperatures or using microwave irradiation to reduce energy consumption.Lower energy costs, reduced carbon footprint.
Waste Reduction Developing one-pot synthesis strategies or in-situ generation of reactive intermediates.Fewer purification steps, less solvent usage, reduced waste streams.

While specific data on the yields and conditions for green synthesis of this compound are not widely published, the general trend in organic synthesis is towards adopting these principles to create more sustainable chemical processes.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters are present, requires stereoselective methods to control the formation of specific enantiomers or diastereomers. While this compound itself (CH₃-S-CH₂-S-CH₂-S-CH₃) does not possess chiral centers, its derivatives, particularly those with substituents on the carbon backbone or sulfur atoms, can be chiral. The development of enantioselective or diastereoselective routes is essential for producing these chiral compounds with high purity.

Stereoselective synthesis typically involves using chiral catalysts, chiral auxiliaries, or chiral starting materials.

Chiral Catalysis: This approach utilizes chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to direct the formation of a specific stereoisomer. For example, enantioselective C-S bond formation reactions, such as asymmetric Michael additions of thiols to α,β-unsaturated carbonyl compounds, or enantioselective alkylations of sulfur nucleophiles, could be adapted. The development of chiral sulfur-transfer reagents or catalysts that can stereoselectively introduce sulfur atoms into organic molecules is also an active area.

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is cleaved, leaving behind the chiral product. This method can be effective for creating chiral thioethers and related sulfur compounds.

Chiral Starting Materials: Utilizing readily available chiral pool materials as starting points for the synthesis of this compound derivatives can also lead to stereochemically defined products. For instance, chiral alcohols or halides could be converted into chiral thioethers through nucleophilic substitution reactions with appropriate sulfur nucleophiles.

Table 2: Strategies for Stereoselective Synthesis of Chiral Sulfur Compounds (Applicable to this compound Analogues)

StrategyMechanismExamples of Applications
Chiral Catalysis Metal-ligand complexes or organocatalysts guide the reaction pathway to favor one enantiomer over others.Asymmetric C-S bond formation (e.g., enantioselective thiol additions to alkenes/alkynes), asymmetric sulfenylation, asymmetric oxidation of sulfides to sulfoxides.
Chiral Auxiliaries A temporary chiral group attached to the substrate directs the stereochemical outcome of bond formation.Alkylation of chiral thiolates, diastereoselective addition of sulfur nucleophiles to chiral electrophiles.
Chiral Pool Synthesis Starting with naturally occurring chiral molecules (e.g., amino acids, carbohydrates) and transforming them into the target chiral compound.Conversion of chiral alcohols or halides into chiral thioethers via SN2 reactions with thiols or thiolates.
Enzymatic Synthesis Using enzymes (biocatalysts) that exhibit high stereoselectivity for C-S bond formation or modification.Biocatalytic desymmetrization of prochiral sulfides, kinetic resolution of racemic thioethers.

Research in this area often focuses on achieving high enantiomeric excess (ee) or diastereomeric excess (de) for the synthesized chiral analogues. The specific structural features of the this compound backbone would dictate the most suitable stereoselective methodologies. For example, if chirality arises from stereogenic sulfur atoms (sulfoxides), specific asymmetric oxidation methods would be employed.

Mechanistic Investigations of 2,3,5 Trithiahexane Reactivity

Elucidation of Reaction Intermediates

The mechanistic pathways of 2,3,5-Trithiahexane's reactions often involve transient species. In the oxidation of methyl mercaptan, a radical chain mechanism has been proposed where thiyl radicals combine to form disulfides and potentially higher-order sulfides like this compound . Further transformations of related sulfur compounds, such as the oxidation of dimethyl disulfide, can yield products like this compound 5-oxide, suggesting that sulfoxide (B87167) intermediates can be formed researchgate.netnist.gov. Research has also explored the formation of α-disulfide carbanions as intermediates in the reactions of related compounds, indicating complex mechanistic possibilities for polysulfides researchgate.net.

Role of Catalysis in Transformations of this compound

Catalysis is instrumental in controlling the transformations of this compound, influencing reaction rates and selectivity. Various catalytic approaches, including homogeneous, heterogeneous, and biocatalysis, can be applied to modify its chemical behavior wiley-vch.deeolss.net.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While specific examples of homogeneous catalysis directly applied to this compound are not detailed in the provided search results, general principles suggest that transition metal complexes or acid/base catalysts could potentially mediate its oxidation, reduction, or substitution reactions wiley-vch.deeolss.net. The use of copper salts as cocatalysts in the oxidation of methyl mercaptan, which can lead to the formation of byproducts like this compound, hints at the involvement of metal-catalyzed processes in its formation google.com.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gaseous reactants), offers another avenue for transforming this compound wiley-vch.deeolss.netsavemyexams.comlibretexts.org. Such catalysts could facilitate reactions by providing active sites on their surface for adsorption and reaction of the sulfur compound. Specific applications of heterogeneous catalysts to this compound are not explicitly mentioned, but the general principles involve reactants adsorbing onto the catalyst surface, undergoing bond weakening, reaction, and then desorption of products savemyexams.comlibretexts.org.

Biocatalysis utilizes enzymes or enzyme-mimicking systems to catalyze chemical reactions. While direct applications of biocatalysis or enzyme mimicry for this compound are not explicitly detailed, sulfur-containing compounds are known to interact with biological systems and can be targets for enzymatic transformations eolss.netannualreviews.orgnih.gov. For example, studies on the metabolism of sulfur compounds suggest that polysulfides can be reduced to thiols, which are then processed through various metabolic pathways inchem.org. Enzyme mimicry could involve designing catalytic systems that replicate the function of enzymes capable of oxidizing or otherwise transforming thioethers and disulfides.

Advanced Spectroscopic and Structural Elucidation of 2,3,5 Trithiahexane and Its Conformers

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformational dynamics of organic molecules. For 2,3,5-Trithiahexane (CH₃-S-S-CH₂-S-CH₃), ¹H NMR spectroscopy has been utilized to identify characteristic proton signals. In analyses where this compound was detected in complex matrices, ¹H NMR data revealed specific chemical shifts for its methyl protons, typically observed in the range of δH 2.21–2.48 ppm, and for the methylene (B1212753) protons, appearing around δH 3.83 ppm . These values are consistent with protons adjacent to sulfur atoms and within a disulfide linkage, providing evidence for the compound's structure. While detailed studies focusing exclusively on the conformational analysis of this compound using advanced NMR methods, such as variable-temperature NMR or Nuclear Overhauser Effect (NOE) experiments, are not extensively detailed in the provided literature, the presence of rotatable bonds around the sulfur atoms suggests the molecule can adopt various conformations. Understanding these conformers would typically involve correlating NMR spectral data with computational modeling to elucidate the preferred spatial arrangements of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule by analyzing the characteristic vibrations of its chemical bonds. For this compound, these techniques would be expected to detect C-H stretching vibrations, C-S stretching vibrations, and the S-S stretching vibration characteristic of the disulfide bond. General principles of vibrational spectroscopy for organosulfur compounds indicate that C-H stretching modes typically appear in the region of 2850–2950 cm⁻¹ savemyexams.com. Carbon-sulfur (C-S) bonds usually exhibit absorption bands in the fingerprint region, often between 600–800 cm⁻¹ savemyexams.com. The S-S bond, being a homonuclear bond, is generally weak in IR spectra but can be a strong contributor to Raman spectra due to its polarizability libretexts.orghoriba.com. Although specific IR and Raman spectra for isolated this compound are not detailed in the provided search results, related studies on sulfur-containing compounds show the utility of these methods. For instance, the presence of a sulfonyl group (S=O) in a related compound was identified by IR absorption bands at 1140 and 1300 cm⁻¹ tandfonline.com. The integration of IR and Raman data would offer complementary information for a comprehensive functional group analysis of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elucidating the fragmentation patterns of a compound, thereby contributing significantly to its structural identification. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in analyses involving this compound, particularly for its identification as a volatile component in various matrices hmdb.camdpi.comacs.orgimreblank.chresearchgate.netnih.gov. The molecular ion (M⁺) for this compound (C₃H₈S₃) is expected at m/z 140. The NIST Mass Spectrometry Data Center provides GC-MS data that includes the molecular ion and characteristic fragmentation patterns, which are essential for structural confirmation nih.gov. Fragmentation pathways for compounds containing disulfide and thioether linkages typically involve cleavage of C-S bonds, S-S bonds, and the loss of small neutral species, such as methyl radicals or CS. The presence of sulfur atoms in the molecule often leads to distinctive isotopic patterns in the mass spectrum, aiding in its identification.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of crystalline solids, providing detailed information on bond lengths, bond angles, and molecular conformation. While the provided literature search results mention the potential for X-ray crystal structure analysis in related studies tandfonline.comresearchgate.net, specific X-ray diffraction data for crystalline this compound was not found. Consequently, detailed information regarding its crystalline forms, including specific bond parameters or solid-state conformational preferences, cannot be provided based on the current available data.

Integration of Multi-Modal Spectroscopic Data for Comprehensive Structural Understanding

A comprehensive structural understanding of this compound is best achieved through the integration of data from multiple spectroscopic techniques. While dedicated studies focusing on the multi-modal spectroscopic analysis of isolated this compound are not explicitly detailed in the provided snippets, its identification in complex samples often relies on the combined use of techniques such as GC-MS and NMR mdpi.comresearchgate.net. GC-MS facilitates separation and preliminary identification based on retention times and mass fragmentation patterns, while NMR spectroscopy confirms atomic connectivity and the presence of specific functional groups. The synergistic application of these methods ensures robust structural confirmation, particularly when analyzing trace amounts or intricate mixtures. For a complete structural elucidation, including detailed conformational analysis and solid-state structure determination, the correlation of data from NMR, IR, Raman, and X-ray diffraction would be ideal.

Theoretical and Computational Chemistry Approaches to 2,3,5 Trithiahexane

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations specifically investigating the electronic structure of 2,3,5-trithiahexane are not extensively available in peer-reviewed literature. Such studies would typically employ ab initio methods to solve the electronic Schrödinger equation, providing a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies on Reactivity and Stability

While Density Functional Theory (DFT) is a powerful and common method for studying organosulfur compounds, specific DFT studies focused solely on the reactivity and stability of this compound are not widely documented.

DFT calculations could be used to determine the optimized geometric structure of this compound, including bond lengths, bond angles, and dihedral angles, which define its most stable three-dimensional shape. From this, global reactivity descriptors could be calculated to predict its chemical behavior. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Global Reactivity Descriptors (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. Actual values for this compound would require specific computational analysis.

Descriptor Symbol Formula Significance
Ionization Potential I -EHOMO Energy required to remove an electron.
Electron Affinity A -ELUMO Energy released when an electron is added.
Electronegativity χ (I+A)/2 Tendency to attract electrons.
Chemical Hardness η (I-A)/2 Resistance to change in electron distribution.

Furthermore, DFT can be used to map the Molecular Electrostatic Potential (MEP) onto the electron density surface. This visualization would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting the sites most susceptible to attack by other reagents.

Molecular Dynamics Simulations for Conformational Space Exploration

For a flexible molecule like this compound, which has several rotatable single bonds (C-S and S-S), MD simulations would be invaluable for exploring its conformational landscape. ethernet.edu.et By simulating the molecule's movements, researchers can identify the different low-energy conformations (rotamers) it can adopt and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different shapes it assumes at a given temperature. Such an analysis is crucial for understanding how its shape influences its biological activity and physical properties. researchgate.net The results are often visualized through trajectory analysis and clustering of conformations to identify the most stable and frequently occurring structures. rsdjournal.org

Prediction of Spectroscopic Parameters from First Principles

While experimental spectroscopic data for this compound exists, for instance from mass spectrometry nist.gov, detailed first-principles predictions of its various spectra are not a common feature in current literature.

Computational methods, particularly DFT and ab initio calculations, can predict spectroscopic parameters from fundamental physical constants and the principles of quantum mechanics. For example, calculations can determine vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The NIST Chemistry WebBook does note the availability of mass spectrum and gas chromatography data for the compound, which could be used to validate theoretical predictions. nist.gov

Table 2: Computable Spectroscopic Data This table shows the types of spectroscopic data that can be predicted computationally.

Spectroscopy Type Predicted Parameters
Infrared (IR) Vibrational frequencies and intensities
Nuclear Magnetic Resonance (NMR) Chemical shifts (δ) and coupling constants (J)
Ultraviolet-Visible (UV-Vis) Electronic transition energies and oscillator strengths

In Silico Design of this compound Analogues and Derivatives

The targeted in silico design of analogues and derivatives of this compound has not been the specific subject of extensive published research. However, broader in silico studies are frequently performed on classes of organosulfur compounds, particularly those derived from natural sources like garlic, to explore their therapeutic potential. nih.govaip.orgchemrxiv.orgaip.org

This computational approach involves designing new molecules based on a parent structure (a scaffold) and evaluating their properties virtually. For this compound, this would mean systematically modifying its structure—for example, by changing the length of the alkyl chains, substituting hydrogen atoms with other functional groups, or altering the number and arrangement of sulfur atoms. The goal would be to create new molecules with enhanced or novel properties, such as improved binding affinity to a biological target or different flavor profiles. These designed analogues would then be evaluated using computational methods like molecular docking and QSAR before any resource-intensive chemical synthesis is undertaken. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Specific Quantitative Structure-Reactivity Relationship (QSRR) models developed exclusively for this compound and its close derivatives are not described in the literature. However, QSRR and its counterpart, Quantitative Structure-Property Relationship (QSPR), are general methodologies that have been applied to broad classes of sulfur-containing compounds. researchgate.netnih.govresearchgate.netmdpi.com

A QSRR study aims to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of the molecules. A statistical model is then built to correlate these descriptors with an experimentally measured reactivity parameter. If applied to a series of analogues of this compound, a QSRR model could predict the reactivity of new, unsynthesized compounds based solely on their computed molecular descriptors, accelerating the discovery of molecules with desired characteristics.

Chemical Transformations and Derivatization of 2,3,5 Trithiahexane

Oxidation and Reduction Pathways of Thioether Linkages

The sulfur atoms in 2,3,5-trithiahexane are susceptible to both oxidation and reduction, providing pathways to a range of derivatives with different oxidation states. The thioether and disulfide linkages exhibit distinct redox behaviors.

Thioether-containing polymers are recognized as redox-sensitive materials. uni-mainz.de The thioether group can be oxidized by reactive oxygen species (ROS), a process that is fundamental to their application in stimuli-responsive materials. rsc.org This oxidation converts the relatively non-polar thioether into more polar sulfoxide (B87167) and, subsequently, sulfone groups. nih.gov In the context of this compound, the thioether sulfur can be selectively oxidized. Atmospheric oxidation, particularly by hydroxyl radicals, is one potential pathway for transformation. thegoodscentscompany.com

The disulfide bond also participates in redox reactions. Reduction of the disulfide linkage is a common transformation, which can be catalyzed enzymatically by reductases or achieved chemically using reducing agents like thiols. inchem.org This cleavage would result in the formation of methanethiol (B179389) and (methylthio)methanethiol. Conversely, the disulfide bond can be formed via the oxidation of corresponding thiols.

Formation of Sulfoxides, Sulfones, and Other Sulfur Oxidation States

The oxidation of this compound can lead to the formation of sulfoxides and sulfones, which are compounds where the sulfur atom is bonded to one or two oxygen atoms, respectively. These reactions are typically achieved using common oxidizing agents.

One of the most well-documented oxidized derivatives is This compound 5-oxide , an α-sulfinyl disulfide. researchgate.netresearchgate.net This compound has been isolated from natural sources, such as the bark of Scorodophloeus zenkeri, and can be synthesized in the laboratory. nih.gov Its formation can arise from the rearrangement of methyl methanethiosulfinate. researchgate.net Further oxidation can lead to sulfones. For instance, This compound 3,3-dioxide is a known derivative. archivepp.com The oxidation of thioethers to sulfoxides and sulfones is a general reaction, often employing reagents like hydrogen peroxide or meta-chloroperbenzoic acid. nih.govresearchgate.net The process involves a stepwise addition of oxygen atoms to the sulfur. researchgate.net

The following table summarizes key oxidation products of this compound and related compounds.

Starting MaterialOxidizing AgentProduct(s)Reference(s)
This compoundPeroxy acids, H₂O₂This compound 5-oxide, this compound 3,3-dioxide nih.govresearchgate.netarchivepp.com
Methyl methanethiosulfinate(Self-reaction/rearrangement)This compound 5-oxide researchgate.net
2,4-dithiapentaneHydrogen peroxide, Potassium permanganate2,4-Dithiapentane 2,2-dioxide google.com

This table is interactive. Click on the headers to sort.

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound is characterized by the nucleophilic nature of its sulfur atoms, which makes them susceptible to attack by electrophiles. smolecule.com

Nucleophilic substitution reactions can occur at the sulfur-sulfur bond. For example, studies have shown that propanethiolate can induce the transformation of this compound into various trithiocarbonates. tandfonline.com The compound can also react with sodium salts to form different thioether derivatives. smolecule.com

The formation of an α-disulfide carbanion from this compound 5-oxide provides a pathway for selective sulfinyl sulfur-carbon bond cleavage, demonstrating the compound's ability to participate in reactions as a nucleophile after initial activation. researchgate.netresearchgate.net The presence of a neighboring electron-donating group, such as the thioether in this compound, can influence the reactivity of the disulfide bond, particularly in coordination with metal ions like Cu(I). ethernet.edu.etacs.org

Rearrangement Reactions Involving the Trithiahexane Core

The this compound framework, particularly in its oxidized forms, can undergo notable rearrangement reactions.

A key example is the Pummerer rearrangement of this compound 5-oxide. When treated with acetic anhydride, this α-sulfinyl disulfide undergoes rearrangement, which involves the migration of the sulfinyl oxygen and subsequent reaction with the anhydride. researchgate.netresearchgate.net

The formation of this compound 5-oxide itself can be the result of a rearrangement. It has been postulated to arise from the rearrangement of an intermediate, 3.6 (a sulfonium (B1226848) species), which forms an α-disulfide carbocation (3.7) that is then trapped. researchgate.net Such rearrangements are significant in the chemistry of thiosulfinates and related organosulfur compounds. While not documented specifically for this compound, thio-analogues of other sigmatropic rearrangements, such as the researchgate.netsmolecule.com-Wittig rearrangement, are known for related sulfur-containing systems and proceed through a five-membered cyclic transition state. organic-chemistry.org

Polymerization and Oligomerization Studies Involving this compound as a Monomer or Ligand

While direct studies on the polymerization of this compound as a monomer are not extensively documented, its structural motifs are relevant to the field of sulfur-containing polymers. Polythioethers, polymers with C-S-C linkages in their backbone, are a significant class of materials known for properties such as oxidative degradation resistance and the ability to chelate metals. rsc.org The redox-sensitive nature of the thioether linkage allows for the design of "smart" polymers that can be used in applications like drug delivery, where oxidation can trigger the release of a payload. uni-mainz.denih.gov

Given its multiple sulfur sites, this compound has potential as a building block or cross-linking agent in the synthesis of such functional polymers. It has been mentioned as a potential catalyst modifier in polymerization reactions. nbinno.com Furthermore, the ability of thioether backbones to interact with metal ions, including lithium, suggests that polymers derived from or incorporating the trithiahexane structure could be explored as polymer electrolytes or for heavy metal sequestration. rsc.org The coordination of this compound to copper ions has been studied in the context of biological receptors, highlighting its capacity to act as a ligand. acs.org

Advanced Analytical Methodologies for Detection and Quantification of 2,3,5 Trithiahexane in Complex Matrices

Chromatographic Techniques (GC, HPLC) with Advanced Detection

Chromatographic methods form the cornerstone for separating and analyzing complex mixtures, including those containing 2,3,5-Trithiahexane. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized due to their ability to resolve individual components.

Gas Chromatography (GC): GC is particularly effective for volatile and semi-volatile compounds like this compound. Its application is often coupled with sensitive detectors. For instance, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both identification and quantification, providing fragmentation patterns that serve as a molecular fingerprint nih.govmdpi.comthermofisher.comshimadzu.commdpi.comresearchgate.netimreblank.chresearchgate.netnih.gov. Flame Photometric Detectors (FPD) and Sulfur Chemiluminescence Detectors (SCD) are also employed for their selectivity towards sulfur-containing compounds, offering enhanced sensitivity and specificity nih.gov. Optimization of GC parameters, such as injector temperature, is critical to prevent thermal decomposition of sulfur compounds .

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally labile compounds. Detection in HPLC can be achieved through various means. Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) can be used as sulfur-specific detectors, offering high sensitivity and the ability to analyze sulfur speciation hamiltoncompany.comnih.govnih.govspectroscopyonline.com. UV detection at specific wavelengths can also be employed if the compound exhibits UV absorbance, though sulfur compounds may require specialized detectors for optimal sensitivity mtc-usa.com.

Hyphenated Techniques (GC-MS, LC-MS, HPLC-NMR) for Enhanced Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing more comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is a primary technique for identifying and quantifying this compound nih.govmdpi.comthermofisher.comshimadzu.commdpi.comresearchgate.netimreblank.chresearchgate.netnih.gov. The technique allows for the detection of molecular ions and characteristic fragment ions, aiding in structural elucidation. Advanced GC-MS configurations, such as GC-MS/MS (tandem mass spectrometry), offer higher selectivity and sensitivity, crucial for trace analysis in complex matrices thermofisher.com. Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry (DTD-GC-MS) has also been optimized for the efficient extraction and analysis of organosulfur compounds in food matrices mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a valuable alternative or complementary technique to GC-MS, particularly for compounds that are not amenable to GC. LC-MS/MS, with its enhanced selectivity and sensitivity, is particularly useful for identifying and quantifying this compound in biological and environmental samples chromatographyonline.comhmdb.ca. The coupling of HPLC with ICP-MS allows for sulfur-specific detection, providing elemental speciation information hamiltoncompany.comnih.govnih.gov.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): While less commonly reported specifically for this compound in the searched literature, HPLC-NMR is a powerful technique for definitive structural elucidation. It combines the separation capabilities of HPLC with the structural information provided by NMR spectroscopy, allowing for the unambiguous identification of compounds, even in complex mixtures, by analyzing characteristic chemical shifts and coupling patterns nih.gov.

Development of Selective Sensors and Biosensors

The development of selective sensors and biosensors offers potential for rapid, on-site detection and monitoring of this compound.

Chemical Sensors: Surface Acoustic Wave (SAW) sensors functionalized with specific materials can be designed to detect volatile organosulfur compounds mdpi.comacs.org. Molecular imprinting techniques, where a specific molecule (the template) is used to create recognition sites on a sensor surface, can impart high selectivity and sensitivity. Electrochemical sensors, utilizing principles like impedance changes, can also be developed for VOC detection, including sulfur-containing compounds mdpi.com.

Biosensors: Biosensors leverage the specificity of biological recognition elements, such as enzymes or antibodies, to detect analytes. Oxidative enzymes have been explored for the detection of various pollutants, including organosulfur compounds researchgate.net. While specific biosensors for this compound are not extensively detailed in the provided search results, the general principles of enzyme-based detection or receptor-ligand binding could be applied. For instance, immobilized enzymes on a support material can form the basis of a biosensor for chemical toxins, including organosulfur compounds wipo.int.

Trace Analysis and Miniaturization Techniques

Detecting this compound at very low concentrations (trace levels) requires highly sensitive methods and often involves sample pre-concentration or miniaturized analytical systems.

Trace Analysis: Techniques like GC-MS and LC-MS/MS are inherently sensitive and are routinely used for trace analysis nih.govthermofisher.comchromatographyonline.com. Solid-Phase Microextraction (SPME) is a common sample preparation technique used to pre-concentrate volatile and semi-volatile compounds from complex matrices, thereby enhancing detection limits in GC-MS analysis mdpi.comresearchgate.netimreblank.chresearchgate.net.

Miniaturization Techniques: The trend towards miniaturization in analytical chemistry aims to create portable, cost-effective, and efficient instruments. Miniaturized GC systems, often integrated into portable devices, can perform in-situ and real-time measurements axelera.orgdrawellanalytical.com. These systems benefit from advances in detector technology, leading to improved sensitivity and selectivity. Miniaturized analytical systems, such as lab-on-a-chip devices, can integrate multiple laboratory functions onto a single chip, enabling the analysis of very small sample volumes spectroscopyonline.com.

Isotope Ratio Mass Spectrometry for Mechanistic Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the origin, metabolic pathways, and diagenetic processes of compounds by analyzing the ratios of stable isotopes.

Stable Sulfur Isotope Analysis: Sulfur has four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S. The ratio of these isotopes (e.g., ³⁴S/³²S) can provide insights into the biogeochemical cycling of sulfur and the formation pathways of organosulfur compounds nih.govacs.organnualreviews.orgnih.govacs.orgresearchgate.netcaltech.eduthermofisher.com.

Compound-Specific Isotope Analysis (CSIA): CSIA, often coupled with GC or HPLC, allows for the determination of isotope ratios in individual compounds like this compound annualreviews.orgcaltech.edu. This technique can distinguish between different sources of sulfur or elucidate metabolic transformations within biological systems. For example, GC-IRMS can provide information on compound origin and metabolic pathways thermofisher.com. Elemental analysis coupled with Isotope Ratio Mass Spectrometry (EA-IRMS) is a well-established method for sulfur isotope analysis, though it can be subject to interferences acs.orgnih.govacs.org. Newer methods using MC-ICPMS (MultiCollector Inductively Coupled Plasma Mass Spectrometry) coupled with EA or GC offer improved precision and the ability to measure mass-independent fractionation acs.orgnih.govcaltech.edu.

Roles and Advanced Applications of 2,3,5 Trithiahexane in Chemical Systems

Ligand Chemistry and Coordination Complexes

Sulfur atoms are known for their ability to coordinate with a variety of metal ions, acting as soft Lewis bases. This property makes sulfur-containing organic molecules, including potentially 2,3,5-Trithiahexane, valuable as ligands in the design of coordination complexes and extended frameworks.

Design and Synthesis of Metal-Organic Frameworks (MOFs) incorporating this compound motifs

While direct synthesis of MOFs specifically using this compound as a primary linker is not prominently detailed in the provided search results, the general principles of MOF synthesis and the role of linkers are well-established. MOF synthesis typically involves solvothermal methods, combining metal precursors with organic linkers under controlled temperature and pressure core.ac.ukmdpi.comhueuni.edu.vn. The diversity of metal ions (e.g., Zn, Cu, Zr) and organic linkers (e.g., benzene-1,4-dicarboxylic acid (BDC), 1,3,5-benzenetricarboxylic acid (BTC)) allows for the creation of a vast array of MOF structures with tailored properties sigmaaldrich.comnih.govresearchgate.netmdpi.comrroij.com.

The potential for this compound in MOFs would likely stem from its sulfur atoms coordinating to metal centers, potentially forming novel network topologies or functionalized pores. Research into sulfur-containing linkers for MOFs is an active area, aiming to impart specific properties such as enhanced gas adsorption, catalytic activity, or sensing capabilities. For instance, MOFs are explored for applications ranging from gas storage and separation to catalysis and drug delivery mdpi.comnih.gov. The precise role and synthesis of MOFs incorporating this compound would depend on its ability to form stable coordination bonds with chosen metal nodes and its geometry in directing framework assembly.

Catalysis and Reagents in Organic Synthesis

Sulfur-containing compounds can play significant roles in catalysis and as reagents in organic synthesis. Thiols, sulfides, and polysulfides are known to participate in various transformations, including redox reactions, nucleophilic additions, and as ligands for transition metal catalysts.

While specific documented uses of this compound as a direct catalyst or reagent in mainstream organic synthesis are not immediately apparent from the provided snippets, its structural features suggest potential. The sulfur atoms could act as nucleophilic centers or as coordinating sites for metal catalysts. For example, organosulfur compounds are utilized in sulfur transfer reactions, as protecting groups, or as components in more complex catalytic systems.

One search result mentions this compound in the context of mammalian pheromones, specifically as a component that synergistically attracts conspecific females when produced by male house mice, alongside 1-hexanol (B41254) sfu.ca. This indicates its presence and potential biological relevance, though not directly in chemical synthesis catalysis.

The broader class of organosulfur compounds finds applications in catalysis, for instance, as ligands in transition metal-catalyzed cross-coupling reactions or as organocatalysts in reactions like Michael additions or epoxidations. If this compound were to be employed, its specific electronic and steric properties, dictated by the arrangement of sulfur atoms, would determine its efficacy and selectivity in such transformations. Further research would be needed to explore its catalytic potential, perhaps as a sulfur-donating reagent or as a ligand in homogeneous catalysis.

Materials Science Applications (e.g., polymers, functional materials)

The incorporation of sulfur atoms into organic materials can significantly influence their properties, such as conductivity, optical behavior, thermal stability, and chemical resistance. Organosulfur compounds are found in various functional materials, including conductive polymers, vulcanized rubber, and materials for optoelectronics.

While direct applications of this compound in bulk polymers or advanced functional materials are not explicitly detailed in the provided search results, its structure suggests potential for incorporation. For instance, the sulfur atoms could serve as cross-linking points in polymer chains, or the molecule itself could be a monomer or co-monomer in the synthesis of sulfur-containing polymers.

Polymers containing sulfur in their backbone or side chains often exhibit unique properties. For example, polysulfides are known for their use in sealants and as components in high-energy density batteries. Organosulfur compounds can also contribute to the development of materials with interesting electronic or optical properties due to the involvement of sulfur's d-orbitals in conjugation or charge transfer.

The mention of this compound in the context of volatile organic compounds (VOCs) related to biological systems nih.gov does not directly point to materials science applications but highlights its presence in chemical analyses. Further exploration would be required to synthesize and characterize polymers or composite materials where this compound is integrated, to assess its impact on material properties.

Redox Chemistry and Antioxidant Systems (Mechanistic Aspects)

Organosulfur compounds are often involved in redox processes due to the variable oxidation states of sulfur. Thiols, for instance, can be readily oxidized to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids researchgate.net. These transformations are fundamental in biological systems, where thiols like glutathione (B108866) play critical roles in maintaining cellular redox balance and acting as antioxidants.

The redox chemistry of this compound would be influenced by the presence of three sulfur atoms within its structure. These sulfur atoms could potentially undergo oxidation or reduction, depending on the chemical environment. Studies on similar sulfur-containing compounds have shown that metal-thiolato ligands can be oxidized by molecular oxygen or hydrogen peroxide to form sulfenato and sulfinato species researchgate.net.

The mechanistic aspects of antioxidant systems often involve the ability of a molecule to scavenge reactive oxygen species (ROS). Thiols are known to be effective ROS scavengers, donating hydrogen atoms or electrons to neutralize harmful radicals. If this compound possesses accessible sulfur atoms that can readily participate in electron transfer or hydrogen atom transfer, it could exhibit antioxidant properties.

One search result mentions the potential formation of "this compound 5-oxide" from the reaction of allicin, suggesting that oxidized forms of this compound are chemically plausible researchgate.net. Understanding the redox potentials and reaction pathways of this compound would be key to elucidating its mechanistic role in redox-sensitive systems or as an antioxidant.


Future Research Directions and Emerging Paradigms for 2,3,5 Trithiahexane

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties and the design of novel synthetic pathways. researchgate.netyoutube.com For 2,3,5-trithiahexane, these computational tools offer a significant opportunity to explore a vast, uncharted chemical space.

Sustainable and Environmentally Benign Chemical Transformations

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. mdpi.com The synthesis of organosulfur compounds like this compound is a prime area for the application of these principles. A key aspect of this is the valorization of elemental sulfur, a massive-scale byproduct of the petroleum industry. rsc.orgresearchgate.net Developing synthetic routes to this compound that utilize this abundant sulfur feedstock would align with green chemistry's goal of waste valorization. rsc.org

Future research could focus on developing catalytic, solvent-free, or aqueous-media reactions for the synthesis of this compound and its derivatives. mdpi.comresearchgate.net For example, protocols using biodegradable and reusable media like glycerol (B35011) or employing biocatalysts could significantly reduce the environmental footprint compared to traditional organic synthesis methods that rely on volatile and toxic solvents. rsc.org The development of continuous-flow processes offers another avenue for a more sustainable synthesis, providing better control over reaction parameters and potentially increasing yield and safety while minimizing waste. rsc.org Such approaches would be highly atom-economical and environmentally benign. rsc.orgrsc.org

High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis platforms have become indispensable tools in modern chemical discovery, allowing for the rapid execution and analysis of a large number of reactions. nih.gov These technologies could dramatically accelerate the exploration of this compound's chemical potential. By combining automated synthesis with data-driven AI, researchers can explore a broader chemical space in significantly less time. synplechem.com

An automated platform could be employed to screen the reactivity of this compound against a diverse library of reactants under various conditions (e.g., different catalysts, solvents, temperatures). This would rapidly map its reactivity landscape and identify novel transformations. nih.gov HTE is particularly well-suited for optimizing reaction conditions for the synthesis of new derivatives, quickly identifying the optimal parameters to maximize yield and purity. nih.gov The integration of HTE with advanced analytical techniques would allow for the rapid screening of the properties of newly synthesized compounds, fast-tracking the discovery of molecules with valuable applications, such as in materials science or as inhibitors of specific microbial processes. researchgate.netnih.gov

Exploration of Undiscovered Reactivity Modes

The unique arrangement of three sulfur atoms in this compound—a sulfide (B99878) linkage adjacent to a disulfide bond—suggests a rich and complex reactivity that remains largely unexplored. The presence of multiple sulfur atoms with varying oxidation states and bonding environments provides several potential sites for chemical attack and transformation.

A significant insight into its novel reactivity was demonstrated in a study where this compound reacted with the mercaptide anion from 1-propanethiol. researchgate.net This reaction did not yield the expected simple disulfide exchange products but instead furnished a family of unexpected trithiocarbonates. This result underscores the potential for surprising and mechanistically complex transformations. researchgate.net Future research should systematically explore its reactions with a wider range of nucleophiles and electrophiles to uncover other non-obvious reaction pathways. Computational studies could complement this experimental work by mapping potential energy surfaces and elucidating the mechanisms of these novel transformations.

Expanding the Scope of Derivatization for Novel Chemical Entities

The structural backbone of this compound serves as a versatile scaffold for the creation of novel chemical entities. The strategic modification and functionalization of this core structure can lead to a wide array of new molecules with tailored properties.

Derivatization can target several positions on the molecule. The sulfur atoms can be oxidized to various states (e.g., sulfoxides, sulfones), as seen in the related compound this compound 5-oxide. The central methylene (B1212753) group, flanked by two sulfur atoms, could potentially be deprotonated and subsequently alkylated or otherwise functionalized, a strategy successfully employed with the related 1,3,5-trithianes to produce a wide variety of carbonyl compounds. google.com Such derivatization could lead to new ligands for coordination chemistry, monomers for sulfur-rich polymers, or molecules with potential biological activity. rsc.orgnih.gov The combination of rational design, potentially guided by AI, and high-throughput synthesis could systematically explore these derivatization pathways, leading to the discovery of new materials and functional molecules.

Data Tables for this compound

Chemical and Physical Properties

Property Value Source(s)
Molecular Formula C3H8S3 nih.gov, echemi.com
Molecular Weight 140.3 g/mol nih.gov
Physical Description Clear almost colourless liquid; powerful, penetrating aroma, reminiscent of onion. nih.gov
Boiling Point 56-58 °C at 8 mm Hg; 75-85 °C at 18 Torr nih.gov, echemi.com
Density 1.157-1.163 g/cm³ at 25 °C nih.gov
Refractive Index 1.436-1.444 at 20 °C nih.gov
Solubility Insoluble in water and heptane; soluble in triacetin (B1683017) and ethanol. nih.gov, echemi.com
Flash Point 63 °C echemi.com

Compound Identifiers

Identifier Type Identifier Source(s)
IUPAC Name (methyldisulfanyl)-methylsulfanylmethane chemspider.com
CAS Number 42474-44-2 nih.gov, echemi.com
ChemSpider ID 84175 chemspider.com
PubChem CID 93236 nih.gov
DSSTox ID DTXSID80195261 echemi.com
FEMA Number 4021 nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for identifying 2,3,5-trithiahexane in complex mixtures, and how are they optimized?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques. For NMR, characteristic signals include methyl groups (δH 2.21–2.48) and methylene (δH 3.83), confirmed by comparison with literature data . GC-MS using Electron Ionization (EIMS) detects molecular ions (e.g., m/z 140 and 172) and fragmentation patterns. Solid-phase microextraction (SPME) optimizes volatile compound isolation, particularly in plant matrices .

Q. How is this compound synthesized or isolated from natural sources, and what are the yield challenges?

  • Methodology : Isolation from plant extracts (e.g., Scorodophloeus bark) involves solvent partitioning (ether/pentane fractions) and distillation. Yields range from 0.02% to 0.14%, influenced by plant species and extraction conditions. Analytical validation via GC-MS ensures purity . Synthetic routes may involve alkylthiosulfide coupling, though natural isolation remains more common in research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentrations of this compound across biological matrices?

  • Methodology : Discrepancies (e.g., 6.2% in flowers vs. 4.7% in fruits ) arise from matrix effects and extraction efficiency. Standardize protocols using internal standards (e.g., deuterated analogs) and validate with multiple detection methods (SPME-GC-MS, LC-MS). Cross-laboratory reproducibility studies are critical .

Q. What experimental designs are optimal for validating this compound as a biomarker in neurological studies?

  • Methodology : In epilepsy models, use ROC curve analysis to assess diagnostic power (AUC >0.9 indicates high specificity/sensitivity). Validate via orthogonal methods (e.g., NMR or targeted MS/MS) and control for confounding volatiles. Studies in amygdala-kindled mice demonstrate 100% specificity and 90.9% sensitivity at cut-off peaks .

Q. How does this compound interact with mammalian olfactory receptors, and what mechanistic insights exist?

  • Methodology : Copper(I)-mediated S–S bond scission explains its role in olfaction. Use heterologous expression systems (e.g., HEK cells) transfected with murine olfactory receptors. Competitive assays with metal chelators (e.g., TEPA) confirm receptor-ligand interactions via electron transfer inhibition .

Q. What strategies improve the stability of this compound during storage and analysis?

  • Methodology : Degradation is minimized by storing samples at −80°C under inert gas (N₂/Ar). Use antioxidants (e.g., BHT) in extraction solvents. For GC analysis, optimize injector temperatures (<250°C) to prevent thermal decomposition. Monitor purity via periodic NMR .

Key Considerations for Experimental Design

  • Analytical Validation : Use ≥2 complementary techniques (e.g., GC-MS + NMR) to confirm identity and purity.
  • Biological Studies : Include positive/negative controls (e.g., TEPA for olfaction assays) and power analyses for biomarker validation.
  • Environmental Controls : Monitor temperature and oxygen exposure during extraction/storage to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.